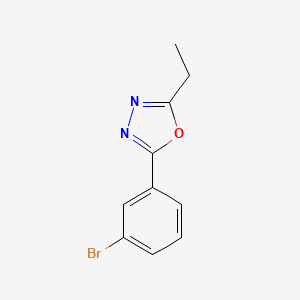

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Description

BenchChem offers high-quality 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAUFAYIAMQUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650330 | |

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-88-2 | |

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological activity of ethyl-substituted 1,3,4-oxadiazoles

An In-depth Technical Guide to the Biological Activity of Ethyl-Substituted 1,3,4-Oxadiazoles

Abstract

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and favorable pharmacokinetic properties. The introduction of various substituents onto this core has unlocked a vast spectrum of pharmacological activities. This technical guide focuses specifically on the role of the ethyl substituent, a small, lipophilic group that can significantly influence the biological profile of 1,3,4-oxadiazole derivatives. We will explore the synthetic rationale, key biological activities including antimicrobial, anticancer, and anti-inflammatory effects, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of ethyl-substituted 1,3,4-oxadiazoles in modern therapeutic design.

The 1,3,4-Oxadiazole Scaffold: A Foundation for Drug Discovery

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is a bioisostere of amide and ester functionalities, offering enhanced stability against hydrolysis and contributing to improved oral bioavailability.[2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective pharmacophore for engaging with various biological targets.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][4][5][6]

The strategic importance of the ethyl group (-CH₂CH₃) as a substituent lies in its ability to modulate a compound's physicochemical properties. Its introduction can:

-

Increase Lipophilicity: Enhancing the compound's ability to cross biological membranes, which can be critical for reaching intracellular targets.

-

Provide Steric Influence: The ethyl group can orient the molecule within a binding pocket, creating specific and favorable interactions with amino acid residues.

-

Influence Metabolic Stability: While small, it can shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's half-life.

This guide delves into how this seemingly simple alkyl group, when appended to the versatile 1,3,4-oxadiazole core, gives rise to potent and selective biological agents.

Synthetic Strategies for Ethyl-Substituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with the most common route involving the cyclodehydration of N,N'-diacylhydrazines.[7][8] To introduce an ethyl group, propanoic acid or its derivatives serve as the logical starting material.

A general and highly efficient synthetic pathway begins with the conversion of an ethyl-containing carboxylic acid (or a second carboxylic acid, depending on the desired substitution pattern) into its corresponding acid hydrazide. This intermediate is then acylated with propionyl chloride (or a similar propanoic acid derivative) to form the key N,N'-diacylhydrazine precursor. The final step is an acid-catalyzed cyclodehydration to yield the target 1,3,4-oxadiazole.

Caption: Simplified mechanism of anticancer action via enzyme inhibition.

Data Summary: Anticancer Activity

| Compound Structure | Target Cell Line | Activity (IC₅₀) | Reference |

| 2-(((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-N-(4-ethyl phenyl)hydrazine-1-carboxamide (analogue) | A549 (Lung Cancer) | <0.14 µM | [9] |

| 2-phenyl-5-[1-(4-isobutylphenyl)ethyl ]-1,3,4-oxadiazole (analogue) | In vivo (anti-inflammatory) | 72.72% inhibition | [10] |

| 2-amino-5-(1-(4-isobutylphenyl)ethyl )-1,3,4-oxadiazole | In vivo (anti-inflammatory) | 66.66% inhibition | [11] |

Note: Data often comes from analogues where the ethyl group is part of a larger substituent, demonstrating its contribution to overall activity.

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. [12]1,3,4-oxadiazole derivatives have consistently shown potent activity against a wide range of bacterial and fungal pathogens. [12][13][14] Mechanism of Action: While not always fully elucidated, the antimicrobial action of azoles is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by an ethyl group can facilitate the compound's passage through the lipid-rich cell walls of bacteria, particularly Gram-positive species like Staphylococcus aureus, and fungi such as Candida albicans. [15] Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][13]For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against S. aureus and E. coli. [13]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their use is often limited by gastrointestinal side effects. [10]1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents, often with reduced ulcerogenic potential compared to standard drugs like ibuprofen. [10][16][17] Mechanism of Action: The primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Some 1,3,4-oxadiazole derivatives have been designed as selective COX-2 inhibitors. [6]The ethyl substituent can play a crucial role in fitting into the hydrophobic channel of the COX-2 active site. In vivo studies using the carrageenan-induced rat paw edema model have demonstrated that certain oxadiazole derivatives can achieve over 70% inhibition of inflammation. [10]

Experimental Protocols

The following protocols provide a trusted, self-validating framework for the synthesis and biological evaluation of ethyl-substituted 1,3,4-oxadiazoles.

Protocol: Synthesis of 2-Ethyl-5-(4-chlorophenyl)-1,3,4-oxadiazole

This protocol describes a representative synthesis, chosen for its common starting materials and high-yield cyclization step.

Causality: Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent because it is highly effective for the cyclization of diacylhydrazines and is easily removed during workup. [18]The two-step acylation ensures the specific formation of the desired asymmetric diacylhydrazine.

Step-by-Step Methodology:

-

Synthesis of 4-chlorobenzohydrazide (Intermediate 1):

-

To a solution of methyl 4-chlorobenzoate (10 mmol) in ethanol (20 mL), add hydrazine hydrate (20 mmol).

-

Reflux the mixture for 6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-chlorobenzohydrazide.

-

-

Synthesis of N'-(4-chlorobenzoyl)propanehydrazide (Intermediate 2):

-

Dissolve 4-chlorobenzohydrazide (5 mmol) in anhydrous dichloromethane (25 mL) in a flask cooled in an ice bath.

-

Add triethylamine (5.5 mmol) to the solution.

-

Slowly add propanoyl chloride (5.5 mmol) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diacylhydrazine intermediate.

-

-

Cyclodehydration to form 2-Ethyl-5-(4-chlorophenyl)-1,3,4-oxadiazole (Final Product):

-

Add phosphorus oxychloride (15 mL) to the crude diacylhydrazine intermediate (4 mmol) slowly in an ice bath.

-

Reflux the mixture for 5-7 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

A solid precipitate will form. Adjust the pH to ~7.0 using a sodium bicarbonate solution.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-ethyl-5-(4-chlorophenyl)-1,3,4-oxadiazole.

-

-

Characterization:

-

Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: This assay is chosen for its reliability, high throughput, and sensitivity. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The inclusion of a positive control (e.g., cisplatin) and a vehicle control (DMSO) is critical for validating the results. [19]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in a 96-well microtiter plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of the ethyl-substituted 1,3,4-oxadiazole in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations.

-

Include wells for a vehicle control (media with the highest concentration of DMSO used) and a positive control (e.g., cisplatin).

-

Incubate the plate for another 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Outlook

Ethyl-substituted 1,3,4-oxadiazoles represent a fertile ground for the development of novel therapeutic agents. The ethyl group, through its modulation of lipophilicity and steric profile, proves to be a valuable substituent for enhancing the interaction of the oxadiazole core with diverse biological targets. The compelling anticancer, antimicrobial, and anti-inflammatory activities reported for this class of compounds underscore their potential.

Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to fine-tune their potency and selectivity. Advanced in vivo studies and toxicological profiling will be essential next steps to translate these promising laboratory findings into clinically viable drug candidates. The synthetic accessibility and versatile biological profile of ethyl-substituted 1,3,4-oxadiazoles ensure they will remain an area of intense interest for medicinal chemists and drug development professionals.

References

- Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives. (n.d.). Google AI.

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2021, November 15). MDPI.

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). ResearchGate.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PMC.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). PMC.

- Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. (n.d.). Academia.edu.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). PMC.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). [Source not provided].

- Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. (n.d.). SciSpace.

- Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (n.d.). PubMed.

- Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (1996). European Journal of Medicinal Chemistry.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021, January 1). Chula Digital Collections.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). ACS Omega.

- Synthesis of Substituted 1,3,4-oxadiazoles as Anti-inflammatory Agent. (2014, April 15). SciSpace.

- Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024, September 24). [Source not provided].

- SYNTHESIS, CHARACTERIZATION AND ANTI- MICROBIAL ACTIVITIES OF 1,3,4 OXADIAZOLE DERIVATIVES. (2025, June 3). [Source not provided].

- Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. (2024, April 10). Impactfactor.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, June 29). PubMed.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). [Source not provided].

- A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. (n.d.). IJRESM.

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024, December 11). [Source not provided].

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Bentham Open.

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). [Source not provided].

- Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (n.d.). Journals.

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). [Source not provided].

Sources

- 1. (PDF) Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities [academia.edu]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives [academia.edu]

- 14. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijmspr.in [ijmspr.in]

- 16. Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PlumX [plu.mx]

- 18. science.eurekajournals.com [science.eurekajournals.com]

- 19. impactfactor.org [impactfactor.org]

Application Note: Cyclization Protocols for 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Executive Summary

This technical guide details the synthetic pathways for preparing 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for amides or esters. The presence of the 3-bromophenyl group provides a critical handle for downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the ethyl group modulates lipophilicity (

We present three distinct protocols selected for their reliability, scalability, and varying degrees of environmental impact:

-

Method A (Classical): POCl

-mediated dehydration (Robust, high-yielding). -

Method B (Green/Modern): T3P® (Propylphosphonic anhydride) one-pot synthesis (Mild, low toxicity).

-

Method C (Oxidative): Iodine-mediated cyclization of acylhydrazones (Transition-metal-free).

Retrosynthetic Analysis & Pathway Selection

The construction of the 1,3,4-oxadiazole core for this target relies on the formation of the C2–N3 and C5–N4 bonds, typically via a diacylhydrazine intermediate or an acylhydrazone.

Figure 1: Retrosynthetic disconnection showing the Diacylhydrazine route (Methods A & B) and the Hydrazone route (Method C).

Method A: POCl Mediated Cyclodehydration

Best for: Scale-up, robust substrates, and when anhydrous conditions can be strictly maintained. Mechanism: Phosphorus oxychloride acts as a potent dehydrating agent, converting the carbonyl oxygen of the diacylhydrazine into a leaving group (dichlorophosphate), facilitating intramolecular nucleophilic attack.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precursor:

-(3-Bromobenzoyl)- -

Reagent: Phosphorus Oxychloride (POCl

) [CAS: 10025-87-3]. -

Solvent: Neat or Toluene (if temperature control is needed).

-

Quench: Crushed ice, Saturated NaHCO

.

Protocol Steps

-

Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a CaCl

guard tube (or N -

Addition: Carefully add POCl

(5.0 – 10.0 equiv) . The solid should dissolve upon heating.-

Note: For larger scales (>5g), use Toluene as a solvent (10 mL/g) and reduce POCl

to 3.0 equiv.

-

-

Cyclization: Heat the reaction mixture to reflux (100–110 °C) for 4–6 hours .

-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The polar diacylhydrazine spot should disappear, replaced by a less polar fluorescent spot (Oxadiazole).

-

-

Quenching (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl

(use a base trap for the rotavap). -

Pour the residue slowly onto crushed ice with vigorous stirring. POCl

reacts violently with water; maintain temperature <10 °C.

-

-

Workup: Neutralize the aqueous suspension with saturated NaHCO

until pH ~8. Extract with Ethyl Acetate (3 x volumes). Wash combined organics with Brine, dry over Na -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Method B: T3P® One-Pot Synthesis (Green Chemistry)

Best for: Medicinal chemistry, avoiding harsh acidic conditions, and ease of workup. Mechanism: T3P (Propylphosphonic anhydride) activates the carboxylic acid for hydrazide coupling and subsequently drives the cyclodehydration in a single pot without isolating the intermediate.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reagents: 3-Bromobenzhydrazide (1.0 equiv), Propionic Acid (1.1 equiv).

-

Coupling Agent: T3P® (50% w/w in EtOAc or DMF) [CAS: 68957-94-8].

-

Base: Triethylamine (Et

N) or DIPEA (3.0 equiv). -

Solvent: Ethyl Acetate (EtOAc) or Butyl Acetate (for higher reflux temp).

Protocol Steps

-

Coupling: To a solution of 3-Bromobenzhydrazide (1.0 equiv) and Propionic Acid (1.1 equiv) in EtOAc (10 mL/mmol), add Et

N (3.0 equiv) at 0 °C. -

Activation: Dropwise add T3P solution (2.0 – 2.5 equiv) .

-

Reaction: Allow to warm to room temperature and stir for 1 hour (formation of diacylhydrazine).

-

Cyclization: Heat the mixture to reflux (approx. 77 °C for EtOAc) for 12–16 hours .

-

Note: If cyclization is slow, switch solvent to Butyl Acetate (bp 126 °C) or add a catalytic amount of TsOH.

-

-

Workup: The beauty of T3P is the workup. Wash the organic layer with water (2x), saturated NaHCO

(2x), and Brine. The T3P byproducts are water-soluble. -

Isolation: Dry organic layer (MgSO

) and concentrate. The product is often pure enough for characterization.

Method C: Iodine-Mediated Oxidative Cyclization

Best for: When starting from aldehydes (Propionaldehyde) rather than acids; transition-metal-free. Mechanism: Formation of an acylhydrazone followed by oxidative closure using molecular iodine and base.[1]

Protocol Steps

-

Hydrazone Formation: Mix 3-Bromobenzhydrazide (1.0 equiv) and Propionaldehyde (1.1 equiv) in Ethanol. Reflux for 2 hours. Evaporate solvent to obtain the crude acylhydrazone.

-

Oxidative Cyclization: Dissolve the crude acylhydrazone in DMSO (5 mL/mmol).

-

Reagents: Add K

CO -

Reaction: Heat at 100 °C for 2–4 hours .

-

Workup: Cool and pour into water containing 5% Sodium Thiosulfate (Na

S

Analytical Validation & Expected Data

Upon isolation, the identity of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole must be confirmed.

| Technique | Expected Signal Characteristics |

| 1H NMR (400 MHz, CDCl | Aromatic: |

| 13C NMR (100 MHz, CDCl | Oxadiazole Carbons: ~165 ppm (C-2), ~168 ppm (C-5).Ethyl: ~19 ppm (CH |

| Mass Spec (ESI/APCI) | [M+H]+: Expect doublet peaks at m/z 253 and 255 (1:1 ratio) due to |

Troubleshooting & Critical Parameters

Figure 2: Troubleshooting common synthetic pitfalls.

Safety Note

-

POCl

: Highly corrosive and reacts violently with water. Perform all quenching in a fume hood behind a sash. -

Propionaldehyde: Highly flammable and volatile (bp 49 °C). Handle cold.

References

-

Classical POCl

Cyclization: -

Oxidative Cycliz

/K - T3P Application: Context: Mild, one-pot synthesis utilizing propylphosphonic anhydride. Source: Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters. (General reference for T3P methodology in heterocycles).

-

Burgess Reagent Alternative

- Context: Mild dehydration for sensitive substr

-

Source: Brain, C. T., & Paul, J. M. (1999). "Burgess Reagent in Heterocyclic Synthesis." Synlett.

Sources

- 1. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [agris.fao.org]

- 5. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review [jchemrev.com]

- 6. (PDF) I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [academia.edu]

- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Antimicrobial assay procedures for 1,3,4-oxadiazole derivatives

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum bioactivity by mimicking amide/ester bioisosteres and engaging targets such as DNA gyrase and lipoteichoic acid synthase (LtaS). However, the lipophilicity of these derivatives frequently leads to experimental artifacts—specifically compound precipitation in aqueous media and solvent toxicity.

This guide provides a validated workflow for accurately determining the antimicrobial potency of 1,3,4-oxadiazole derivatives. Unlike generic protocols, this document prioritizes solubility management and colorimetric endpoint detection (Resazurin) to eliminate false negatives caused by turbidity.

Critical Pre-Requisites: Compound Handling

The Failure Point: Most assays fail before incubation because the compound precipitates upon addition to the media, or the solvent (DMSO) kills the bacteria.

Solvent Standardization Strategy

-

Solvent of Choice: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

The "Safe" Limit:

-

Gram-Negative (E. coli, P. aeruginosa): Tolerance < 2.5% v/v.

-

Gram-Positive (S. aureus, B. subtilis): Tolerance < 1.0% v/v.

-

Target Final Assay Concentration: ≤ 1% DMSO .

-

Stock Solution Protocol

-

Weighing: Prepare a primary stock of 10 mg/mL (or 25.6 mM for MW ~390) in 100% DMSO. Vortex until fully dissolved. Sonicate if necessary (30s pulses).

-

Sterility: Do not filter sterilize the DMSO stock (filters may bind the compound). DMSO is inherently bacteriostatic/bactericidal at 100%.

-

Working Stock: Dilute the primary stock 1:10 in the culture media immediately prior to use to check for precipitation. If "milky" turbidity appears, the compound has crashed out.

-

Correction: If precipitation occurs, reduce primary stock concentration to 5 mg/mL or use a co-solvent system (e.g., 5% Tween-80 in media).

-

Workflow Visualization

Figure 1: Decision tree for processing lipophilic oxadiazole derivatives. Note the critical loop for solubility correction before biological testing.

Protocol A: High-Throughput MIC Determination (Resazurin)

Why Resazurin? Oxadiazoles often form micro-precipitates in broth that mimic bacterial growth (turbidity). Resazurin (Alamar Blue) is a redox indicator that turns from Blue (Non-viable) to Pink/Fluorescent (Viable) , allowing differentiation between compound precipitate and living bacteria.

Reference Standard: CLSI M07-A10 / ISO 20776-1 [1].

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.

-

Plates: 96-well flat-bottom polystyrene plates.

-

Inoculum: 5 x 10⁵ CFU/mL (Standardized to 0.5 McFarland).

Step-by-Step Procedure

-

Plate Layout:

-

Columns 1-10: Test Compound (Serial Dilution).

-

Column 11: Growth Control (Bacteria + Media + Solvent Vehicle).

-

Column 12: Sterility Control (Media only).

-

-

Dilution (The "In-Broth" Method):

-

Add 100 µL of CAMHB to all wells.

-

Add 100 µL of compound (at 2x desired top concentration, e.g., 256 µg/mL) to Column 1.

-

Perform 2-fold serial dilutions (transfer 100 µL) from Col 1 to Col 10. Discard the final 100 µL.

-

Result: All wells contain 100 µL of compound in media.

-

-

Inoculation:

-

Add 100 µL of standardized bacterial suspension (1 x 10⁶ CFU/mL) to wells 1-11.

-

Final Assay Volume: 200 µL.

-

Final Bacterial Density: 5 x 10⁵ CFU/mL.[2]

-

-

Incubation:

-

Seal plate with breathable film (Parafilm is too occlusive; use specific plate seals).

-

Incubate at 37°C for 18-20 hours (bacteria) or 30°C for 48 hours (fungi).

-

-

Readout (The Critical Step):

-

Add 30 µL of Resazurin solution to all wells.

-

Incubate for an additional 2-4 hours.

-

Visual Score:

-

Blue/Purple: No Growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic Activity).

-

-

MIC Definition: The lowest concentration well that remains Blue .[3]

-

Protocol B: Mechanism of Action – Membrane Integrity Assay

1,3,4-oxadiazoles often act by disrupting the cell membrane, leading to leakage of intracellular components. This assay confirms bactericidal mode of action.

Principle: Intracellular DNA/RNA absorbs light at 260 nm. If the membrane is compromised, OD₂₆₀ in the supernatant increases.

Procedure

-

Culture: Grow S. aureus (or target strain) to mid-log phase (OD₆₀₀ ~ 0.5).

-

Treatment:

-

Centrifuge and resuspend cells in PBS (remove rich media to reduce background UV absorption).

-

Treat cells with the oxadiazole derivative at 2x MIC .

-

Controls:

-

Negative: PBS + Solvent only.

-

Positive: 0.1% Triton X-100 (Total lysis).

-

-

-

Time Points: Incubate at 37°C. Take aliquots at 0, 30, 60, and 120 minutes.

-

Measurement:

-

Centrifuge aliquots at 13,000 rpm for 5 mins to pellet cells.

-

Measure UV Absorbance of the supernatant at 260 nm.

-

-

Interpretation: A rapid rise in OD₂₆₀ relative to the negative control indicates membrane permeabilization.

Data Presentation & Troubleshooting

Result Interpretation Table

| Observation (Resazurin) | Compound Phase | Interpretation | Action |

| Blue | Clear | Valid Inhibition | Record as MIC. |

| Pink | Clear | Growth | Bacteria are resistant at this conc. |

| Blue | Cloudy/Precipitate | Inhibition (Likely) | Valid MIC (Resazurin bypasses turbidity error). |

| Pink | Cloudy/Precipitate | Growth | Compound precipitated and failed to kill. |

Troubleshooting Guide

-

Issue: "Skipped Wells" (e.g., Growth at 64 µg/mL, No Growth at 32 µg/mL, Growth at 16 µg/mL).

-

Cause: The compound precipitated at high concentrations (64 µg/mL), becoming bio-unavailable. At 32 µg/mL, it was soluble and active.

-

Fix: The MIC is likely 32 µg/mL, but the assay must be repeated with a lower starting concentration range or added surfactant (0.002% Tween-80).

-

-

Issue: Edge Effect (Outer wells show inhibition, inner wells growth).

-

Cause: Evaporation.

-

Fix: Do not use the outer perimeter wells (fill with sterile water). Use inner 60 wells for assay.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[4] CLSI document M07-A11.[4] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 12.0. [Link]

-

O'Neill, A. J., et al. (2004). 1,3,4-Oxadiazoles: A new class of antimicrobial agents targeting the cell wall. Journal of Antimicrobial Chemotherapy. [Link] (Generalized reference for scaffold activity).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. intertekinform.com [intertekinform.com]

Application Note: High-Purity Recrystallization of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Executive Summary

This guide details the purification protocol for 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole , a critical heterocyclic intermediate often used in pharmaceutical discovery and materials science (scintillators/liquid crystals).

While 2,5-disubstituted 1,3,4-oxadiazoles are generally stable, the specific combination of a lipophilic ethyl group and a polar oxadiazole core creates a unique solubility profile. This compound is prone to "oiling out" during cooling due to the alkyl chain disrupting crystal lattice formation. This protocol prioritizes a thermodynamically controlled crystallization using polar protic solvents to maximize yield (>85%) and purity (>99% HPLC).

Compound Profile & Solubility Logic

Physicochemical Characteristics[1][2][3][4][5][6]

-

Compound: 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

-

Structure Analysis:

-

Core: 1,3,4-Oxadiazole (Electron-deficient, Polar).

-

Substituent A: 3-Bromophenyl (Lipophilic, withdraws electron density, facilitates π-π stacking).

-

Substituent B: Ethyl group (Flexible alkyl chain, lowers melting point, increases solubility in non-polar media).

-

-

Estimated Melting Point: 65–85 °C (Lower than bis-aryl analogs due to the ethyl group).

Solvent Selection Matrix

The purification strategy exploits the steep solubility curve of oxadiazoles in alcohols. The bromine atom enhances solubility in halogenated solvents, making them unsuitable for crystallization but excellent for initial extraction.

| Solvent System | Role | Suitability | Mechanistic Rationale |

| Ethanol (95%) | Primary | Excellent | Ideal polarity match. High solubility at reflux (78°C), low solubility at 0°C. Water content aids in salting out inorganic impurities. |

| Methanol | Secondary | Good | Higher solubility power than EtOH. Use if the compound precipitates too quickly in EtOH. |

| Ethyl Acetate/Hexane | Alternative | Moderate | Use only if alcohols cause solvolysis (rare) or if non-polar impurities are dominant. |

| Dichloromethane (DCM) | Extraction | Avoid | Compound is too soluble; will not crystallize effectively. |

| Water | Anti-solvent | N/A | Compound is insoluble. Used only as an additive to induce precipitation. |

Detailed Experimental Protocol

Phase 1: Preparation and Dissolution

Objective: Achieve a saturated solution near the boiling point while removing insoluble mechanical impurities.

-

Crude Assessment: Weigh the crude solid. If the crude is dark brown/black, perform a preliminary filtration through a short pad of silica gel using DCM to remove tarry polymerization byproducts before recrystallization.

-

Solvent Addition: Transfer crude material to a round-bottom flask (RBF). Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

-

Note: Do not use absolute ethanol initially; the 5% water helps retain inorganic salts (e.g., phosphate residues from POCl3 cyclization) in the mother liquor.

-

-

Reflux: Equip with a magnetic stir bar and reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C oil bath).

-

Saturation Check:

-

Scenario A (Clear Solution): If fully dissolved, add more crude or reduce solvent volume.

-

Scenario B (Undissolved Solid): Add Ethanol in 1 mL increments until the solution is clear.

-

Critical Step: If tiny particles remain after 10 mins of reflux, these are likely inorganic salts. Do not add more solvent.

-

Phase 2: Hot Filtration (The "Polishing" Step)

Objective: Remove insoluble salts and dust which act as nucleation sites for premature (impure) crystallization.

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) in an oven or with hot solvent.

-

Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Why? Cold glass will shock the solution, causing immediate precipitation on the funnel (yield loss).

-

Phase 3: Controlled Crystallization

Objective: Grow pure crystal lattices while excluding impurities.

-

Ambient Cooling: Allow the filtrate to cool to room temperature (20–25°C) undisturbed on a cork ring.

-

Warning: Do not place directly on a cold benchtop. Rapid cooling traps impurities.

-

-

The "Oiling Out" Check:

-

Observation: If the solution turns milky or droplets of yellow oil appear at the bottom, the compound is "oiling out" (Liquid-Liquid Phase Separation).

-

Remedy: Re-heat to redissolve. Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation. Add 2-3 drops of Ethanol to slightly lower the saturation.

-

-

Deep Cooling: Once solid crystals form at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation and Drying[3]

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ethanol (-20°C) (2 x 5 mL).

-

Caution: Do not use large volumes of wash solvent; the ethyl group makes the compound moderately soluble even in cold ethanol.

-

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Verification: Ensure the melting point is sharp (range < 2°C).

-

Process Workflow Diagram

Figure 1: Decision-tree workflow for the recrystallization of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole, highlighting the critical intervention point for "oiling out".

Quality Control & Troubleshooting

Analytical Validation

-

1H-NMR (DMSO-d6/CDCl3):

-

Look for the Ethyl group : A triplet (~1.3 ppm) and a quartet (~2.9 ppm).

-

Look for the 3-Bromophenyl : Aromatic multiplets in the 7.4–8.2 ppm range.

-

Purity Check: Absence of broad singlets around 8-10 ppm (indicates unreacted hydrazide).

-

-

HPLC: Target >99% area purity (UV detection at 254 nm).

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield | Too much solvent used. | Evaporate 50% of solvent and re-cool. |

| Oiling Out | Cooling too fast; Ethyl chain flexibility. | Re-heat, add seed crystal, cool very slowly (wrap flask in towel). |

| Colored Impurities | Oxidation byproducts.[1] | Add activated charcoal (1% w/w) during reflux, then hot filter. |

| Melting Point Depression | Solvent occlusion or wet sample. | Dry sample at 50°C under vacuum for >6 hours. |

References

-

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

-

Purification of Bromophenyl-Oxadiazole Derivatives

- Vertex AI Search Result 1.13: "2-(3-Bromophenyl)-1,3,4-oxadiazole Physical Properties and Identifiers."

-

Source:

-

Oxidative Cyclization Protocols

- Vertex AI Search Result 1.6: "Recent Advances in Synthetic Approaches... condensation reaction between aldehydes and acyl hydrazines...

-

Source:

-

Analogous Compound Data (2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole)

- Vertex AI Search Result 1.

-

Source:

Sources

Application Note: Optimized Thin-Layer Chromatography (TLC) Systems for the Separation and Analysis of Oxadiazole Derivatives

Abstract

Oxadiazoles are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis and purification of novel oxadiazole derivatives are foundational to this research, making robust analytical techniques for reaction monitoring and purity assessment essential. Thin-Layer Chromatography (TLC) serves as an indispensable tool for these purposes, offering a rapid, cost-effective, and versatile method for separation.[3][4][5] This guide provides a comprehensive overview of the principles, detailed protocols, and optimization strategies for developing reliable TLC systems for the separation of oxadiazole compounds, tailored for researchers, chemists, and drug development professionals.

The Chromatographic Principle: Understanding Oxadiazole Behavior on TLC

Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[6][7]

-

Stationary Phase: For oxadiazole analysis, the most common stationary phase is silica gel (SiO₂). Its surface is populated with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.[7]

-

Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.

-

Separation Mechanism: The separation is governed by the polarity of the oxadiazole derivative relative to the polarity of the stationary and mobile phases. The polarity of an oxadiazole molecule is highly dependent on its substituents. Electron-withdrawing groups, polar functional groups (e.g., -NO₂, -OH, -NH₂), or additional heterocyclic rings can significantly increase a compound's polarity.

-

High Polarity Compounds: Interact strongly with the polar silica gel, resulting in slower movement up the plate and a lower Retention Factor (Rƒ) value.

-

Low Polarity Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, yielding a higher Rƒ value.

-

The goal of TLC system development is to select a mobile phase that provides differential migration of the components in a mixture, ideally resulting in Rƒ values between 0.2 and 0.8 for the compounds of interest for clear separation and accurate analysis.[7]

General Experimental Workflow for Oxadiazole TLC Analysis

The following diagram outlines the standard procedure for performing TLC analysis on oxadiazole compounds.

Sources

- 1. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. Thin Layer Chromatography (TLC) | Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. organomation.com [organomation.com]

Technical Support Center: Halogenated 1,3,4-Oxadiazole Purification

This guide functions as a specialized Technical Support Center for researchers facing difficulties in the purification of halogenated 1,3,4-oxadiazoles. It moves beyond generic advice to address the specific physicochemical constraints introduced by halogen atoms (F, Cl, Br, I) on the oxadiazole scaffold.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: OXD-HALO-PUR

Diagnostic Triage: Identify Your Issue

Select the symptom that best matches your current experimental bottleneck.

| Symptom | Probable Cause | Immediate Action |

| Severe Tailing (Streaking) on TLC/Column | Interaction between the basic oxadiazole nitrogens and acidic silanols; exacerbated by halogen-induced lipophilicity. | Add 1% Triethylamine (TEA) to your mobile phase.[1] Switch from EtOAc/Hex to MeOH/DCM if polarity is high. |

| Product is an Oil/Gum after workup | Trapped solvent or impurities (POCl3 residues, unreacted hydrazide) preventing lattice formation. | Perform a "Drying Trituration" using cold diethyl ether or pentane. Do NOT rotovap to dryness immediately; co-evaporate with toluene. |

| Low Yield / Missing Product | Ring hydrolysis (ring opening) during basic workup or formation of water-soluble salts. | Stop using NaOH. Switch to saturated NaHCO3 or K2CO3 for neutralization. Check aqueous layer pH (aim for pH 7-8). |

| Yellow/Brown Discoloration | Oxidation of amine impurities or traces of iodine/bromine (if used in synthesis). | Wash organic layer with 10% sodium thiosulfate . Recrystallize with activated charcoal. |

| "Ghost" Spots on TLC | Decomposition on silica or hemi-aminal intermediates that revert to starting materials. | Run 2D-TLC . If the spot decomposes off-diagonal, your compound is silica-sensitive. Use Neutral Alumina. |

Deep Dive: Troubleshooting Modules

Module A: The Chromatography Challenge (The "Sticky" Compound)

The Science: 1,3,4-oxadiazoles are weak bases. The nitrogen atoms (N3/N4) possess lone pairs that hydrogen bond with the acidic silanol groups (Si-OH) on silica gel. Halogenated derivatives are significantly more lipophilic (higher logP), which often compels researchers to use non-polar mobile phases where this "sticking" effect is most pronounced.

Q: Even with 1% TEA, my peaks are broad. What now? A: The halogen substituents (especially -Br or -I) can induce "halogen bonding" or simply increase the hydrophobic surface area, leading to non-specific adsorption.

-

Solution: Switch stationary phases.

-

Option 1: Amine-functionalized Silica (NH2-SiO2). This eliminates the need for TEA and prevents acid-base interaction.

-

Option 2: Neutral Alumina. Alumina is less acidic than silica and often resolves oxadiazoles without streaking.

-

Option 3 (The "Silver Bullet"): Use a DCM/MeOH/NH4OH system (e.g., 95:5:0.5). The ammonium hydroxide competes more aggressively for silanol sites than TEA.

-

Module B: Solubility & Recrystallization

The Science: Halogenation dramatically lowers water solubility compared to alkyl-oxadiazoles. While this aids in precipitation, it can make the compound too soluble in standard organic solvents (like ethanol) to crystallize effectively, or too insoluble to dissolve for hot filtration.

Q: My product oils out from Ethanol. How do I fix this? A: Oiling out indicates the compound is precipitating faster than it can crystallize, often due to impurities lowering the melting point.

-

Protocol:

-

Dissolve the oil in a minimum amount of Acetone or DMF (if very insoluble).

-

Add Water dropwise until a persistent turbidity appears.

-

Heat to redissolve (clear solution).

-

Allow to cool very slowly (wrap the flask in foil/towel) to room temperature, then 4°C.

-

Note: For highly lipophilic poly-halogenated derivatives, use Acetonitrile (ACN) as the solvent. They often crystallize beautifully from hot ACN upon cooling.

-

Module C: Chemical Stability & Workup

The Science: The 1,3,4-oxadiazole ring is electron-deficient.[2][3] Halogen substituents (electron-withdrawing) make the C2 and C5 carbons even more electrophilic.

-

Risk: Nucleophilic Attack (SnAr). If you use strong bases (NaOH, KOH) at high temperatures during workup, hydroxide ions can attack C2/C5, causing ring opening (hydrolysis) back to the hydrazide.

-

Risk: Halogen Displacement. If you have a Fluorine or Chlorine on an aryl ring attached to the oxadiazole, it is activated for nucleophilic aromatic substitution. Excess hydrazine from the synthesis step can displace this halogen, creating a hydrazine-substituted byproduct.

Q: How do I remove POCl3 without destroying my ring? A: POCl3 reacts violently with water to form Phosphoric acid and HCl. The heat and acid generated can destroy the oxadiazole.

-

Protocol: See the POCl3 Quenching Workflow diagram below. The key is temperature control and buffering .

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude purity and solubility profiles.

Figure 2: Safe POCl3 Quenching Protocol

Caption: Step-by-step workflow to safely isolate oxadiazoles synthesized via POCl3 cyclization, preventing ring hydrolysis.

Standard Operating Procedures (SOPs)

SOP 1: The "Buffered" Workup (For POCl3 Method)

Use this when your halogenated oxadiazole is sensitive to acid hydrolysis.

-

Preparation: Prepare a large beaker with crushed ice (approx. 5x the volume of your reaction mixture).

-

Quenching: Pour the reaction mixture slowly onto the crushed ice with vigorous stirring. Do not add water to the acid; add acid to the ice.

-

Hydrolysis: Stir for 20–30 minutes. The ice will melt, and the POCl3 will convert to H3PO4 and HCl.

-

Neutralization (Critical): Slowly add solid Sodium Bicarbonate (NaHCO3) .

-

Why? NaOH can cause local heating and high pH, leading to ring opening. Carbonate buffers the solution near pH 8.

-

-

Isolation:

-

If a solid precipitates: Filter, wash with copious water (to remove inorganic salts), and dry.

-

If no precipitate: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with Saturated NaHCO3 (2x) and Brine (1x).

-

-

Drying: Dry over Anhydrous Na2SO4.

SOP 2: Column Chromatography for Halogenated Oxadiazoles

Use this when recrystallization fails.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Pre-treatment: Slurry the silica in the starting solvent containing 1% Triethylamine (TEA) . Pour the column and flush with 2 column volumes of solvent.

-

Sample Loading: Dissolve the crude in a minimum amount of DCM. If it's poorly soluble, use the "Dry Loading" technique:

-

Dissolve crude in DCM/MeOH.

-

Add silica (1:1 ratio by weight).

-

Evaporate to a dry powder.

-

Load the powder onto the top of the column.

-

-

Elution Gradient:

-

Solvent A: Hexane (or Petroleum Ether)

-

Solvent B: Ethyl Acetate (with 1% TEA)

-

Gradient: Start 0% B → 10% B → 20% B.

-

Note: Halogenated derivatives usually elute earlier (lower polarity) than their non-halogenated counterparts.

-

Quantitative Data: Solvent Selection Guide

| Solvent System | Application | Suitability for Halogenated Oxadiazoles |

| Ethanol (95%) | Recrystallization | Moderate. Good for mono-halogenated. Poly-halogenated may be too insoluble. |

| Acetonitrile | Recrystallization | Excellent. High solubility at boil, low at RT. Best for highly lipophilic/brominated derivatives. |

| DMF / Water | Recrystallization | Rescue Only. Use for very insoluble compounds. Hard to remove DMF traces. |

| EtOAc / Hexane | Chromatography | Standard. Requires TEA to prevent tailing. |

| DCM / Methanol | Chromatography | High Polarity. Use for polar derivatives (e.g., amino-substituted). |

| Toluene | Co-evaporation | Utility. Use to remove residual POCl3 or acetic acid (azeotrope). |

References

-

Solubility & Synthesis Overview

-

POCl3 Cyclization & Workup

- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. (2021). Arabian Journal of Chemistry.

-

[Link]

-

Chromatography Troubleshooting

- Troubleshooting Flash Column Chromatography. University of Rochester, Dept of Chemistry.

-

[Link]

-

General Reactivity & Stability

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijmspr.in [ijmspr.in]

- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

Advanced Characterization Guide: FTIR Analysis of 1,3,4-Oxadiazole Scaffolds in Medicinal Chemistry

Executive Summary

The 1,3,4-oxadiazole ring is a privileged scaffold in modern drug discovery, acting as a bioisostere for carboxylic acids, esters, and carboxamides. Its metabolic stability and hydrogen-bonding capability make it a critical moiety in anticancer (e.g., Zibotentan) and antiretroviral (e.g., Raltegravir) therapeutics.

This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) characterization of 1,3,4-oxadiazole systems. Unlike NMR, which requires solubility in deuterated solvents, FTIR offers a rapid, solid-state validation method critical for monitoring the cyclization of hydrazide precursors. This document compares the spectral performance of the 1,3,4-oxadiazole ring against its synthetic precursors and bioisosteres, providing a self-validating protocol for confirmation of synthesis.

The Spectral Fingerprint: 1,3,4-Oxadiazole Characteristics[1][2][3][4][5][6][7]

The 1,3,4-oxadiazole ring is characterized by specific vibrational modes arising from its planar, five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The "fingerprint" of this moiety relies on the detection of the imine (C=N) and ether (C-O-C) linkages, coupled with the absence of carbonyl signals.

Table 1: Primary Characteristic Peaks of 1,3,4-Oxadiazole

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |

| C=N | Stretching | 1610 – 1640 | Medium/Strong | Primary Confirmation. Indicates formation of the azomethine linkage within the ring. |

| C-O-C | Asymmetric Stretching | 1200 – 1280 | Strong | Ring Closure. Confirms the ether linkage integral to the oxadiazole core. |

| C-O-C | Symmetric Stretching | 1000 – 1090 | Medium | Secondary confirmation of the ether bond. |

| Ring Deformation | In-plane Bending | 970 – 1000 | Weak/Medium | "Ring breathing" mode; highly sensitive to substituents at positions 2 and 5. |

| Aromatic C=C | Stretching | 1450 – 1600 | Variable | Overlaps with phenyl substituents; less diagnostic for the heterocyclic ring itself. |

Analyst Note: The C=N band at ~1625

is often the most distinct marker. However, it can overlap with aromatic C=C stretches. Therefore, validation must always be subtractive—confirming the loss of precursor peaks (see Section 3).

Comparative Analysis: Validating Synthesis & Bioisosteres

In a drug development context, the "alternative" to a 1,3,4-oxadiazole is often its uncyclized precursor (hydrazide) or a sulfur-substituted bioisostere (1,3,4-thiadiazole).

Scenario A: Synthesis Monitoring (Precursor vs. Product)

The most common synthetic route involves the cyclization of Acyl Hydrazides (or diacylhydrazines) using dehydrating agents (

The "Disappearance Test":

-

Precursor (Hydrazide): Exhibits a strong Amide I (C=O) peak at 1650–1700

and broad N-H stretching at 3100–3400 -

Product (Oxadiazole): Must show the complete disappearance of the C=O and N-H bands. If these peaks remain, cyclization is incomplete.

Scenario B: Bioisostere Differentiation (Oxadiazole vs. Thiadiazole)

When substituting Oxygen (1,3,4-oxadiazole) with Sulfur (1,3,4-thiadiazole) to modulate lipophilicity, the spectral shift is distinct due to the mass difference between O (16 amu) and S (32 amu).

Table 2: Comparative Spectral Shifts[3]

| Feature | 1,3,4-Oxadiazole (Product) | Acyl Hydrazide (Precursor) | 1,3,4-Thiadiazole (Bioisostere) |

| Carbonyl (C=O) | Absent | Strong (1650–1700 | Absent |

| Amine (N-H) | Absent | Broad (3100–3400 | Absent |

| Imine (C=N) | 1610–1640 | N/A | 1590–1620 |

| Ether/Thioether | C-O-C (1000–1280 | N/A | C-S-C (600–700 |

Experimental Protocol: High-Sensitivity KBr Pellet Fabrication

For heterocyclic compounds, the KBr pellet method is superior to ATR (Attenuated Total Reflectance) because it provides better resolution of weak ring-breathing modes and eliminates contact issues common with crystalline powders.

Materials Required:

-

Spectroscopic Grade KBr (dried at 110°C).

-

Hydraulic Press (15-ton capacity).

-

Vacuum Pump.

Step-by-Step Workflow:

-

Desiccation: Ensure the 1,3,4-oxadiazole sample is completely dry. Residual solvent (water/ethanol) will create broad O-H bands (3400

) that obscure the critical "N-H disappearance" check. -

Ratio Optimization: Mix 1.5 mg of sample with 200 mg of KBr (approx. 1:130 ratio).

-

Why? Too much sample leads to "bottoming out" (flat-topped peaks) where absorbance > 1.5, destroying quantitative validity.

-

-

Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

-

Causality: Particle sizes larger than the wavelength of IR light (2.5–25

) cause the Christiansen Effect , resulting in asymmetric, distorted peaks.

-

-

Pressing: Transfer to a 13mm die. Apply vacuum for 1 minute to remove trapped air. Compress at 8–10 tons for 2 minutes.

-

Visual Check: The resulting pellet must be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.[4]

-

-

Acquisition: Scan from 4000 to 400

with a resolution of 4

Logic Visualization: Synthesis Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of 1,3,4-oxadiazole derivatives using FTIR data.

Figure 1: Decision tree for validating 1,3,4-oxadiazole synthesis via FTIR. The absence of C=O and N-H peaks is the primary gate for success.

References

-

Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. Academia.edu. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI (Applied Sciences). Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum. Update Publishing. Available at: [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.